molecular formula C6H8N2S B2896280 1-cyclopropyl-1H-imidazole-2-thiol CAS No. 923156-13-2

1-cyclopropyl-1H-imidazole-2-thiol

Cat. No. B2896280
CAS RN: 923156-13-2
M. Wt: 140.2
InChI Key: ZSNHMPHCYUKIHZ-UHFFFAOYSA-N
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Description

“1-cyclopropyl-1H-imidazole-2-thiol” is a chemical compound with the molecular formula C6H8N2S and a molecular weight of 140.21 . It is a heterocyclic compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Synthesis Analysis

The synthesis of imidazoles, including “1-cyclopropyl-1H-imidazole-2-thiol”, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “1-cyclopropyl-1H-imidazole-2-thiol” consists of an imidazole ring attached to a cyclopropyl group and a thiol group . The InChI code for this compound is 1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) .


Physical And Chemical Properties Analysis

“1-cyclopropyl-1H-imidazole-2-thiol” is a solid at room temperature . It has a predicted melting point of 75.57°C and a predicted boiling point of approximately 335.9°C at 760 mmHg . The compound has a predicted density of approximately 1.5 g/cm3 and a predicted refractive index of n20D 1.76 .

Scientific Research Applications

Green Chemistry in Synthesis

One notable application involves a metal-free, visible-light-promoted regioselective sulfenylation of imidazo[1,2-a]pyridines and indoles using thiols, facilitated through C(sp2)–H functionalization. This method allows for direct access to a wide range of 3-sulfenylimidazopyridines, demonstrating the potential for eco-friendly synthesis techniques in producing compounds of biological significance. The operational simplicity, high atom efficiency, and use of green solvents under ambient conditions underscore the environmental benefits of this approach (Rahaman, Das, & Barman, 2018).

Copper-Mediated Synthesis

Another research highlights a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via a cascade aminomethylation/cycloisomerization of alkynes. This method provides a practical approach for synthesizing functionalized imidazo[1,2-a]pyridines, which are crucial in developing imidazo[1,2-a]pyridine-based drug molecules like Alpidem, demonstrating the role of copper in facilitating complex organic reactions (Rassokhina et al., 2015).

Aerobic Oxidative Sulfenylation

Furthermore, a study on the aerobic sulfenylation of imidazo[1,2-a]pyridines using thiols in a green, dual catalytic system showcases an environmentally friendly method for synthesizing 3-sulfenylimidazo[1,2-a]pyridines. This process emphasizes the use of benign molecular oxygen as the sole sacrificial reagent, highlighting the environmental and biological relevance of such synthetic pathways (Iida, Demizu, & Ohkado, 2018).

Thiol-Michael Reaction Catalyst

An innovative approach involves the use of imidazole as a nucleophilic initiator in the thiol-Michael addition reaction, proposing thermal latent curing agents based on imidazole for delaying gelation in monomer mixtures. This strategy is critical for processing applications like mixing, degassing, and injection molding, demonstrating imidazole's utility beyond biological contexts into materials science (Gajeles & Lee, 2019).

properties

IUPAC Name

3-cyclopropyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNHMPHCYUKIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-1H-imidazole-2-thiol

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